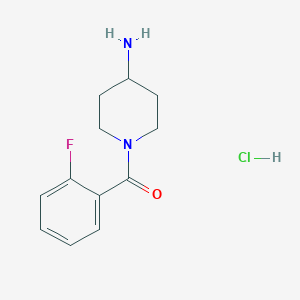

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

CAS No.: 915763-94-9

Cat. No.: VC7853472

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915763-94-9 |

|---|---|

| Molecular Formula | C12H16ClFN2O |

| Molecular Weight | 258.72 |

| IUPAC Name | (4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H |

| Standard InChI Key | NVWKXLSACIJANB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl |

| Canonical SMILES | C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride consists of a piperidine ring substituted with an amino group at the 4-position, linked via a ketone bridge to a 2-fluorophenyl moiety. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro assays. Key molecular descriptors include:

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding interactions in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and 4-aminopiperidine in anhydrous dichloromethane. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion:

The crude product is precipitated as the hydrochloride salt by bubbling HCl gas through the solution, yielding a purity of ≥95% after recrystallization from ethanol .

Process Optimization

Industrial-scale production may utilize continuous flow chemistry to improve reaction efficiency and reduce byproduct formation. Key parameters include:

-

Residence Time: 5–10 minutes

-

Temperature: 0–5°C (to minimize thermal degradation)

-

Solvent System: Dichloromethane/acetonitrile (3:1 v/v)

-

Yield: 78–82% (batch) vs. 88–92% (flow)

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents:

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 12.5 ± 1.2 | 25°C, pH 3.0 |

| Ethanol | 34.8 ± 2.1 | 25°C |

| DMSO | 48.9 ± 3.5 | 25°C |

Stability studies indicate decomposition <5% over 12 months when stored desiccated at -20°C .

Spectroscopic Data

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 3300–2500 cm⁻¹ (NH₃⁺Cl⁻)

-

¹H NMR (400 MHz, D₂O): δ 7.52–7.48 (m, 1H, Ar-F), 7.32–7.25 (m, 3H, Ar-H), 3.82–3.75 (m, 2H, piperidine-H), 3.10–2.98 (m, 2H, piperidine-H), 2.45–2.38 (m, 1H, piperidine-H), 1.92–1.85 (m, 2H, piperidine-H)

| Supplier | Purity | Price (100 mg) | Availability |

|---|---|---|---|

| VulcanChem | 97% | $215 | In stock |

| Chemscene | 97% | $220 | Limited |

| Amatek Scientific | 95% | $230 | Discontinued |

Regulatory Status

Classified as "For research use only" by all suppliers, with no current Good Manufacturing Practice (GMP) batches available .

Future Directions

-

Target Identification: High-throughput screening against kinase and GPCR panels

-

Prodrug Development: Esterification of the ketone to enhance blood-brain barrier penetration

-

Toxicology Studies: Subchronic dosing in rodent models to establish NOAEL

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume